molecular formula C29H25N3O4S B15154556 {4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid

{4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid

Cat. No.: B15154556
M. Wt: 511.6 g/mol
InChI Key: OZZHVUMZXOICRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid is a complex organic compound that features a pyrazoloquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and ketones.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the phenoxyacetic acid moiety: This can be done through esterification or etherification reactions using phenoxyacetic acid and suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and possible biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.

    Thiophene Derivatives: Known for their applications in medicinal chemistry and materials science.

    Quinoline Derivatives: These compounds are widely studied for their therapeutic potential.

Uniqueness

4-[3-methyl-5-oxo-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid is unique due to its combination of a pyrazoloquinoline core with a thiophene ring and a phenoxyacetic acid moiety

Properties

Molecular Formula

C29H25N3O4S

Molecular Weight

511.6 g/mol

IUPAC Name

2-[4-(3-methyl-5-oxo-1-phenyl-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C29H25N3O4S/c1-17-26-27(18-9-11-21(12-10-18)36-16-25(34)35)28-22(14-19(15-23(28)33)24-8-5-13-37-24)30-29(26)32(31-17)20-6-3-2-4-7-20/h2-13,19,27,30H,14-16H2,1H3,(H,34,35)

InChI Key

OZZHVUMZXOICRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.